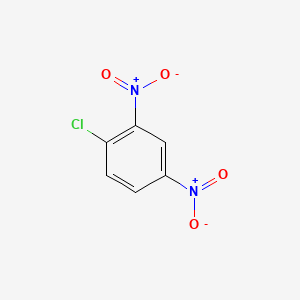

1-Chloro-2,4-dinitrobenzene

Description

Properties

IUPAC Name |

1-chloro-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZAHLCBVHPDDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O4, Array | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0416 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020278 | |

| Record name | 1-Chloro-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-chloro-2,4-dinitrobenzene appears as pale yellow needles, almond odor., Yellow solid with an almond odor; [HSDB] Crystalline powder; [MSDSonline], PALE YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-2,4-dinitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2860 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0416 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

315 °C | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0416 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

382 °F (NFPA, 2010), 179 °C, 382 °F (194 °C) | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-2,4-dinitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2860 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0416 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

13.8 [ug/mL] (The mean of the results at pH 7.4), Soluble in ether, benzene, and carbon disulfide; sparingly soluble in cold, freely soluble in hot alcohol, In water, 9.24 mg/L at 25 °C, Solubility in water at 15 °C: very poor | |

| Record name | SID57264331 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0416 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.7, Density (at 20 °C): 1.7 g/cm³ | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0416 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.98 (Air = 1), Relative vapor density (air = 1): 7.0 | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0416 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000085 [mmHg], 8.5X10-5 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | 1-Chloro-2,4-dinitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2860 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0416 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Yellow crystals, Pale yellow needles | |

CAS No. |

97-00-7 | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-2,4-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2,4-dinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinitrochlorobenzene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11831 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-chloro-2,4-dinitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-2,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2,4-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DINITROCHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE3IBT7BMN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0416 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

52-54 °C, MELTING POINT: 43 °C /BETA FORM, UNSTABLE/, MP: 27 °C /GAMMA FORM, UNSTABLE/, 54 °C | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-2,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0416 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 1-Chloro-2,4-dinitrobenzene (CDNB)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Chloro-2,4-dinitrobenzene (CDNB) is a potent electrophilic compound widely utilized in biomedical research to study cellular detoxification pathways and induce oxidative stress. Its primary mechanisms of action involve the rapid depletion of intracellular glutathione (B108866) (GSH) through enzymatic conjugation catalyzed by glutathione S-transferases (GSTs) and the direct inhibition of thioredoxin reductase (TrxR). These events trigger a cascade of cellular responses, including significant redox imbalance, the activation of stress-related signaling pathways, mitochondrial dysfunction, and ultimately, apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms of CDNB, detailed experimental protocols for its study, and quantitative data to support further research and drug development applications.

Core Mechanisms of Action

The cellular effects of CDNB are primarily driven by two key interactions: its role as a substrate for glutathione S-transferases and as an inhibitor of thioredoxin reductase.

Glutathione Depletion

CDNB readily enters cells and serves as a broad-spectrum substrate for glutathione S-transferases (GSTs).[1][2] GSTs catalyze the nucleophilic aromatic substitution of the chlorine atom of CDNB with the thiol group of reduced glutathione (GSH), forming the conjugate S-(2,4-dinitrophenyl)glutathione.[3][4] This irreversible reaction rapidly depletes the intracellular pool of GSH, a critical antioxidant and a key component of cellular redox buffering systems.[5] The depletion of GSH compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to a state of oxidative stress.[3]

Inhibition of Thioredoxin Reductase

In addition to GSH depletion, CDNB is a known inhibitor of thioredoxin reductase (TrxR), a key enzyme in the thioredoxin system that maintains a reducing intracellular environment.[6][7] CDNB has been shown to inhibit TrxR activity with a half-maximal inhibitory concentration (IC50) of approximately 9.4 µM in macrophage cell lysates.[7] Inhibition of TrxR further exacerbates oxidative stress by impairing the regeneration of reduced thioredoxin, which is essential for the activity of antioxidant enzymes like peroxiredoxins.

Quantitative Data on CDNB's Effects

The following tables summarize key quantitative data regarding the biochemical and cellular effects of this compound.

| Parameter | Enzyme/System | Value | Cell Type/System | Reference |

| Km for CDNB | Equine Liver GST | 0.26 ± 0.08 mM | In vitro enzyme assay | [8] |

| Mouse Lung GST Isoenzymes | Variable (within range for GSTs) | In vitro enzyme assay | [1] | |

| C. lazera Ovary GST | 1 mM | In vitro enzyme assay | [9] | |

| C. lazera Testis GST | 0.83 mM | In vitro enzyme assay | [9] | |

| Km for GSH | Mouse Lung GST Isoenzymes | Variable (e.g., 4 mM for GST 5.7) | In vitro enzyme assay | [1] |

| C. lazera Ovary GST | 0.56 mM | In vitro enzyme assay | [9] | |

| C. lazera Testis GST | 2.5 mM | In vitro enzyme assay | [9] | |

| IC50 | Thioredoxin Reductase (TrxR) | 9.4 ± 3.7 µM | Raw 264.7 macrophage lysate | [7] |

Table 1: Kinetic and Inhibitory Constants of CDNB

| CDNB Concentration | Time of Exposure | % GSH Depletion | Cell Type | Reference |

| 0.2 mM | 20 min | 38% | HK/HG dog red blood cells | [10] |

| 0.5 mM | 20 min | 62% | HK/HG dog red blood cells | [10] |

| 1 mM | 20 min | 78% | HK/HG dog red blood cells | [10] |

| 2 mM | 20 min | 85% | HK/HG dog red blood cells | [10] |

| 1 mM | 2 hours | Nearly total | Rat lens | [6] |

| 5 µM | ~3 hours | ~60% | HL-60 cells | [11][12] |

Table 2: Dose-Dependent Depletion of Cellular Glutathione by CDNB

Signaling Pathways Modulated by CDNB

CDNB-induced oxidative stress is a major trigger for the activation of several intracellular signaling cascades, primarily the c-Jun N-terminal kinase (JNK) pathway, which plays a central role in the cellular stress response and apoptosis.

The JNK/MAPK Signaling Pathway

The accumulation of reactive oxygen species (ROS) due to GSH depletion and TrxR inhibition leads to the activation of Apoptosis Signal-Regulating Kinase 1 (ASK1).[13] Oxidative stress causes the dissociation of the inhibitory protein thioredoxin (Trx) from ASK1, allowing ASK1 to become activated.[11] Activated ASK1 then phosphorylates and activates the downstream MAP2Ks, MKK4 and MKK7.[5] These kinases, in turn, dually phosphorylate and activate JNK.[1] Activated JNK translocates to the nucleus and phosphorylates transcription factors such as c-Jun, leading to the formation of the AP-1 transcription factor complex. AP-1 then drives the expression of pro-apoptotic genes.[1]

Induction of Apoptosis

The activation of the JNK pathway by CDNB contributes to the induction of apoptosis through multiple mechanisms. Activated JNK can phosphorylate and modulate the activity of Bcl-2 family proteins, leading to a shift in the balance towards pro-apoptotic members like Bax and a decrease in anti-apoptotic members like Bcl-2. This results in the loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria, and the subsequent activation of the caspase cascade, including initiator caspases (caspase-8 and -9) and effector caspases (caspase-3 and -7), ultimately leading to programmed cell death.

Experimental Protocols

Detailed methodologies for key experiments to investigate the mechanism of action of CDNB are provided below.

Glutathione S-Transferase (GST) Activity Assay

This assay measures the enzymatic conjugation of GSH to CDNB, which can be monitored spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 6.5.

-

Reduced Glutathione (GSH) Solution: 100 mM in water.

-

This compound (CDNB) Solution: 100 mM in ethanol.

-

-

Assay Mixture: In a microcentrifuge tube, prepare the assay mixture by combining:

-

880 µL of distilled water

-

100 µL of 10x reaction buffer (1 M KH2PO4, pH 6.5)

-

10 µL of 100 mM GSH solution

-

-

Reaction Initiation:

-

Transfer 500 µL of the assay mixture into two UV-transparent cuvettes (one for the sample and one for the blank).

-

To the sample cuvette, add the cell lysate or purified enzyme. To the blank cuvette, add an equal volume of lysis buffer.

-

Add 10 µL of 100 mM CDNB solution to both cuvettes to start the reaction. Mix by inverting.

-

-

Measurement: Immediately place the cuvettes in a spectrophotometer set to 340 nm and record the absorbance at 1-minute intervals for 5 minutes.

-

Calculation: Calculate the rate of change in absorbance per minute (ΔA340/min). The GST activity can be calculated using the molar extinction coefficient of the S-(2,4-dinitrophenyl)glutathione conjugate (9.6 mM-1cm-1).

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.

Protocol:

-

Cell Preparation: Plate cells in a 96-well plate and allow them to adhere overnight.

-

Loading with DCFH-DA:

-

Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

-

Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.

-

-

CDNB Treatment:

-

Remove the DCFH-DA solution and wash the cells with PBS.

-

Add 100 µL of fresh culture medium containing the desired concentrations of CDNB to the wells.

-

-

Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.

Protocol:

-

Cell Treatment: Treat cells with various concentrations of CDNB for the desired time period.

-

JC-1 Staining:

-

Remove the treatment medium and wash the cells with PBS.

-

Add culture medium containing 2 µM JC-1 and incubate for 15-30 minutes at 37°C in the dark.

-

-

Measurement:

-

Wash the cells with PBS.

-

Measure the fluorescence intensity of JC-1 aggregates (red fluorescence; Ex/Em ~560/595 nm) and JC-1 monomers (green fluorescence; Ex/Em ~485/530 nm) using a fluorescence plate reader or flow cytometer.

-

-

Analysis: The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio signifies depolarization.

Western Blot Analysis of JNK Phosphorylation

This protocol details the detection of phosphorylated (activated) JNK in CDNB-treated cells.

Protocol:

-

Sample Preparation:

-

Treat cells with CDNB for the desired time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane extensively with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion

This compound serves as a powerful tool for investigating cellular responses to oxidative stress and the intricate mechanisms of detoxification and apoptosis. Its well-defined primary actions on glutathione and thioredoxin reductase provide a reliable method for inducing a controlled state of oxidative stress, allowing for the detailed study of downstream signaling events. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the multifaceted effects of CDNB and to leverage this knowledge in the development of novel therapeutic strategies targeting cellular redox homeostasis and stress response pathways.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Activation of apoptosis signal regulating kinase 1 (ASK1) and translocation of death-associated protein, Daxx, in substantia nigra pars compacta in a mouse model of Parkinson's disease: protection by alpha-lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Intrinsic disorder in proteins associated with oxidative stress-induced JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Time-dependent modulation of thioredoxin reductase activity might contribute to sulforaphane-mediated inhibition of NF-kappaB binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apoptosis signal-regulating kinase 1 in stress and immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apoptosis signal-regulating kinase 1 mediates denbinobin-induced apoptosis in human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Activation of apoptosis signal-regulating kinase 1 (ASK1) by tumor necrosis factor receptor-associated factor 2 requires prior dissociation of the ASK1 inhibitor thioredoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Chloro-2,4-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-chloro-2,4-dinitrobenzene (CDNB). The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document presents quantitative data in structured tables, details experimental protocols, and includes visualizations to illustrate key concepts and workflows.

Physical Properties

This compound is a pale yellow crystalline solid with a characteristic almond-like odor.[1] Its key physical properties are summarized in the table below, providing a quick reference for laboratory and research applications.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClN₂O₄ | [1][2] |

| Molecular Weight | 202.55 g/mol | [1][2] |

| Appearance | Pale yellow crystalline solid | [1] |

| Melting Point | 48-50 °C | [3][4][5] |

| Boiling Point | 315 °C | [3][4][5] |

| Density | 1.687 g/cm³ | [6] |

| Flash Point | 194 °C (closed cup) | [5] |

| Explosive Limits | 2 - 22 % | [5] |

Solubility Profile

The solubility of this compound is a critical factor in its application, particularly in designing experimental conditions. While it is practically insoluble in water, it demonstrates good solubility in a range of organic solvents.[4][7][8]

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [4][7][8] |

| Ethanol | Soluble (hot), Very slightly soluble (cold) | [4][8] |

| Diethyl Ether | Soluble | [4][8] |

| Benzene (B151609) | Soluble | [4][8] |

| Carbon Disulfide | Soluble | [4][8] |

| Chloroform | Soluble | [9] |

| Acetone | Soluble | [7] |

Chemical Properties and Reactivity

This compound is a reactive compound, primarily due to the presence of the electron-withdrawing nitro groups at the ortho and para positions to the chlorine atom. This electronic arrangement makes the ipso-carbon susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The most prominent chemical feature of this compound is its propensity to undergo nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the two nitro groups activates the aryl halide towards substitution by nucleophiles. This is a key reaction in its industrial applications and its use as a derivatizing agent. For instance, it readily reacts with amines, alkoxides, and thiols. The reaction with sodium ethoxide proceeds at a lower temperature compared to unsubstituted chlorobenzene (B131634) due to this activation.[10]

Reaction with Glutathione (B108866)

Of particular interest to drug development professionals is the reaction of this compound with glutathione (GSH). This reaction is catalyzed by the enzyme Glutathione S-transferase (GST) and is a fundamental mechanism of cellular detoxification.[4] The thiol group of glutathione acts as a nucleophile, displacing the chloride ion and forming a glutathione conjugate. This reaction forms the basis of a widely used enzymatic assay for GST activity.

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

-

Infrared (IR) Spectrum: The IR spectrum of this compound would exhibit characteristic absorption bands for the C-Cl, C-NO₂, and aromatic C-H and C=C bonds. The NIST WebBook provides access to an evaluated infrared reference spectrum.[11][12]

-

Mass Spectrum (Electron Ionization): The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments. The NIST WebBook contains mass spectral data for this compound.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The electron-withdrawing nitro groups will cause these signals to appear at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

-

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of this compound are provided below.

Determination of Melting Point

The melting point of an organic solid can be determined using a capillary tube method with a melting point apparatus or a Thiele tube.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus or attached to a thermometer and submerged in an oil bath within a Thiele tube.

-

Heating: The sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range. For a pure compound, this range should be narrow.

Determination of Boiling Point

The boiling point can be determined using a distillation method or a micro-method with a fusion tube and capillary.

Methodology (Micro-method):

-

Sample Preparation: A small amount of liquid this compound (if melted) is placed in a fusion tube. A small capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., Thiele tube with high-boiling oil).

-

Heating: The apparatus is heated gently. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: The heat is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[13]

Determination of Solubility

The solubility of this compound in various solvents can be determined qualitatively.

Methodology:

-

Sample Preparation: A small, measured amount (e.g., 10 mg) of this compound is placed in a test tube.

-

Solvent Addition: A measured volume (e.g., 1 mL) of the solvent to be tested is added to the test tube.

-

Mixing: The mixture is agitated vigorously for a set period (e.g., 1 minute).

-

Observation: The mixture is observed to determine if the solid has completely dissolved. If it has, the compound is considered soluble. If it remains undissolved, it is insoluble. For varying degrees of solubility, the amount of solvent required to dissolve the solute can be quantified.

Glutathione S-Transferase (GST) Assay

This assay measures the activity of GST enzymes by monitoring the conjugation of glutathione to this compound. The product of this reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.

Methodology:

-

Reagent Preparation:

-

Prepare a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5).

-

Prepare a solution of reduced glutathione (GSH) in the buffer.

-

Prepare a stock solution of this compound in ethanol.

-

-

Assay Mixture: In a cuvette or microplate well, combine the buffer, GSH solution, and the enzyme sample (e.g., cell lysate).

-

Initiation of Reaction: The reaction is initiated by adding the this compound solution to the assay mixture.

-

Spectrophotometric Measurement: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

Calculation of Activity: The rate of the reaction (change in absorbance per minute) is used to calculate the GST activity, typically expressed in units per milligram of protein.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships relevant to the study of this compound.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[14][15]

-

Irritation: It can cause severe skin and eye irritation.[14][15]

-

Allergen: It is a known skin sensitizer (B1316253) and can cause allergic reactions.[14][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14][16] Work in a well-ventilated area or use a fume hood.[14][16]

-

Handling: Avoid creating dust.[14][15] In case of spills, follow appropriate clean-up procedures.[15][16]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[16]

References

- 1. This compound | C6H3ClN2O4 | CID 6 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C6H3ClN2O4 | CID 6 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Dinitrochlorobenzene(97-00-7) 1H NMR [m.chemicalbook.com]

- 4. This compound [himedialabs.com]

- 5. 1,2-Dinitrobenzene(528-29-0) 13C NMR spectrum [chemicalbook.com]

- 6. Benzene, 1-chloro-2,4-dinitro- [webbook.nist.gov]

- 7. 1-CHLORO-5-FLUORO-2,4-DINITROBENZENE(327-91-3) 1H NMR spectrum [chemicalbook.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Solved reaction of I-Chloro-2,4-dinitrobenzene with Product | Chegg.com [chegg.com]

- 10. Benzene, 1-chloro-2,4-dinitro- [webbook.nist.gov]

- 11. Benzene, 1-chloro-2,4-dinitro- [webbook.nist.gov]

- 12. 1-Chloro-2,5-dimethoxy-4-nitrobenzene(6940-53-0) 13C NMR [m.chemicalbook.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 16. fishersci.com [fishersci.com]

The Biological Significance of 1-Chloro-2,4-dinitrobenzene (CDNB) Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2,4-dinitrobenzene (CDNB) is a highly reactive organochlorine compound with significant biological implications stemming from its electrophilic nature. This technical guide provides a comprehensive overview of the reactivity of CDNB and its multifaceted effects on cellular physiology. Primarily known as a universal substrate for glutathione (B108866) S-transferases (GSTs), CDNB's reactivity extends to the inhibition of other critical enzymes, such as thioredoxin reductase (TrxR), and the perturbation of cellular redox homeostasis. These interactions trigger a cascade of downstream events, including the induction of oxidative stress, apoptosis, and modulation of ion transport and immune responses. Understanding the mechanisms of CDNB's biological activity is crucial for its application as a research tool in toxicology, drug development, and for elucidating cellular defense mechanisms against electrophilic xenobiotics. This document details the core biochemical reactions of CDNB, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the intricate signaling pathways affected by this compound.

Introduction

This compound (CDNB) is a pale yellow crystalline solid that has been extensively utilized in biochemical and toxicological research.[1] Its biological significance is primarily attributed to its high electrophilicity, which allows it to readily react with nucleophilic functional groups present in biomolecules. The two electron-withdrawing nitro groups on the benzene (B151609) ring activate the chlorine atom for nucleophilic aromatic substitution, making CDNB a prime substrate for conjugation reactions. This reactivity is the cornerstone of its biological effects, which range from the detoxification of xenobiotics to the induction of cellular damage and immune responses. This guide will delve into the fundamental biochemical interactions of CDNB and their physiological consequences.

Core Reactivity and Cellular Targets

The biological effects of CDNB are predominantly mediated through its interaction with two key cellular systems: the glutathione (GSH) detoxification pathway and the thioredoxin (Trx) antioxidant system.

Glutathione S-Transferase (GST) Substrate

CDNB is a broad-spectrum substrate for most glutathione S-transferase (GST) isozymes, a family of enzymes central to cellular detoxification.[2] GSTs catalyze the conjugation of the tripeptide glutathione (GSH) to CDNB, forming S-(2,4-dinitrophenyl)glutathione (GS-DNB).[2][3] This reaction serves to neutralize the electrophilic nature of CDNB, rendering it more water-soluble and facilitating its excretion from the cell.[2] The widespread use of CDNB in GST activity assays is a testament to its reliability as a universal substrate.[4][5]

The enzymatic reaction is as follows: GSH + CDNB --(GST)--> S-(2,4-dinitrophenyl)glutathione + HCl [2]

The formation of the GS-DNB conjugate can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.[2]

Glutathione (GSH) Depletion

A direct consequence of the GST-catalyzed conjugation is the depletion of the intracellular pool of reduced glutathione.[6][7] GSH is a major cellular antioxidant and plays a critical role in maintaining redox homeostasis.[8] The rapid depletion of GSH by CDNB can lead to a state of oxidative stress, rendering the cell more susceptible to damage from reactive oxygen species (ROS).[7][9] Studies have shown that exposure of cells to CDNB results in a rapid and significant decrease in total cellular glutathione levels.[6]

Thioredoxin Reductase (TrxR) Inhibition

Beyond its interaction with the glutathione system, CDNB is also a potent and irreversible inhibitor of mammalian thioredoxin reductase (TrxR).[1][10][11] TrxR is a key enzyme in the thioredoxin system, another major cellular antioxidant pathway. CDNB alkylates the active site selenol of TrxR, leading to its inactivation.[10] The inhibition of TrxR disrupts the regeneration of reduced thioredoxin, further compromising the cell's antioxidant defense capacity.[9] Notably, the inactivation of TrxR by CDNB can convert the enzyme into a pro-oxidant, generating ROS through NADPH oxidase activity.[10][11]

Cellular and Physiological Consequences

The reactivity of CDNB with GST and TrxR initiates a cascade of downstream cellular events with significant physiological implications.

Induction of Oxidative Stress

By depleting GSH and inhibiting TrxR, CDNB severely impairs the cell's ability to scavenge ROS.[7][9] This leads to an accumulation of ROS, resulting in oxidative stress. Increased levels of ROS can cause damage to lipids (lipid peroxidation), proteins (protein carbonylation), and DNA, ultimately compromising cellular function and viability.[9]

Apoptosis

The induction of oxidative stress and disruption of cellular homeostasis by CDNB can trigger programmed cell death, or apoptosis.[9] The inhibition of TrxR by CDNB has been shown to induce apoptosis in various cell types.[9] The apoptotic cascade initiated by CDNB can involve the mitochondrial intrinsic pathway, characterized by the release of cytochrome c and the activation of caspases.[9]

Modulation of Ion Transport

CDNB has been demonstrated to affect the permeability of cell membranes to ions, particularly potassium (K+).[7][12] In red blood cells, CDNB stimulates the activity of the K+-Cl- cotransporter (KCC) and the Gardos channel, leading to an increase in passive K+ permeability.[7][12] This effect is linked to GSH depletion and oxidative stress and can contribute to cellular dehydration.[7][12] The stimulation of the Gardos channel is dependent on extracellular calcium and is associated with an inhibition of the plasma membrane Ca2+ pump.[7][12]

Immunomodulation and Skin Sensitization

CDNB is a well-documented skin sensitizer (B1316253) and is used experimentally to induce allergic contact dermatitis.[13][14][15] Its ability to deplete GSH and modify proteins in skin cells is a key initiating event in the sensitization process.[8] CDNB-induced depletion of GSH in lymphocytes can impair their activation and transmembrane signal transduction, suggesting an immunosuppressive effect at higher concentrations.[8] However, its primary role in immunology is as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier such as a protein.

Quantitative Data

The following tables summarize key quantitative data related to the reactivity of CDNB.

Table 1: Kinetic Parameters for Glutathione S-Transferase (GST) with CDNB

| GST Source | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg protein) |

| Equine Liver | CDNB | 0.26 ± 0.08 | Not specified |

| Sorghum GST A1/A1 | CDNB | High activity | Not specified |

| Sorghum GST B1/B2 | CDNB | Low activity | Not specified |

Data extracted from multiple sources.[16][17] Conditions may vary between studies.

Table 2: Molar Extinction Coefficient for GST Assay

| Compound | Wavelength (nm) | Molar Extinction Coefficient (ε) (mM⁻¹ cm⁻¹) |

| S-(2,4-dinitrophenyl)glutathione | 340 | 9.6 |

This value is essential for calculating GST activity from spectrophotometric data.[2][5][18]

Table 3: Inhibitory Concentrations (IC_50_) of Various Compounds on GST Activity (using CDNB as substrate)

| GST Isoform | Inhibitor | IC_50_ (µM) |

| GST A1, P1, M1 | O⁶-benzylguanine | ~30 |

| GST P1-1 | Sulphinpyrazone | 66 |

| GST A1-1 | Sulphasalazine | 34 |

| GST A1-1 | Camptothecin | 74 |

| GST M1-1 | Sulphasalazine | 0.3 |

| GST M1-1 | Camptothecin | 29 |

| GST M1-1 | Indomethacin | 30 |

| GST from equine liver | Curcumin | 31.6 ± 3.6 |

Data compiled from various studies.[17][19] The IC_50_ values can vary depending on the specific GST isoform and experimental conditions.

Experimental Protocols

Glutathione S-Transferase (GST) Activity Assay

This protocol is a standard method for measuring GST activity in various samples using CDNB.[2][5][20]

Materials:

-

100 mM Potassium Phosphate (B84403) Buffer (pH 6.5)

-

1 mM Reduced Glutathione (GSH) solution (prepared fresh in buffer)

-

1 mM this compound (CDNB) solution (prepared in ethanol)

-

Sample (cell lysate, tissue homogenate, or purified enzyme)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette or microplate well, combine the potassium phosphate buffer, GSH solution, and the sample.

-

Initiation of Reaction: Add the CDNB solution to the reaction mixture to start the reaction. The final concentrations in the reaction mix are typically 1 mM GSH and 1 mM CDNB.[2]

-

Spectrophotometric Measurement: Immediately place the cuvette or microplate in the spectrophotometer and monitor the increase in absorbance at 340 nm over time (e.g., every 30-60 seconds for 5-10 minutes).[2]

-

Blank Measurement: Prepare a blank reaction containing all components except the sample to measure the non-enzymatic reaction between GSH and CDNB.[2]

-

Calculation of Activity: The rate of increase in absorbance is directly proportional to the GST activity. The activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of GS-DNB (9.6 mM⁻¹ cm⁻¹).[2]

GST Activity (µmol/min/mL) = (ΔA_340_ /min) / (ε * l) where ε is the molar extinction coefficient and l is the path length in cm.

Specific activity is then determined by dividing the GST activity by the protein concentration of the sample.[2]

Preparation of Cell Lysate for GST Assay

Materials:

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Ice-cold assay buffer (e.g., 100 mM Potassium Phosphate Buffer, pH 6.5)

-

Sonication or homogenization equipment

-

Centrifuge

Procedure:

-

Cell Harvesting: Wash cultured cells with ice-cold PBS.

-

Lysis: Resuspend the cell pellet in 3-4 volumes of ice-cold assay buffer. Lyse the cells using sonication or homogenization.[2]

-

Centrifugation: Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to remove cellular debris.[2]

-

Supernatant Collection: Collect the supernatant, which contains the cytosolic GST enzymes, for the activity assay.[2]

Visualizations of Signaling Pathways and Workflows

CDNB's Core Mechanisms of Action

Caption: Core mechanisms of CDNB reactivity with cellular systems.

Downstream Cellular Effects of CDNB Exposure

Caption: Cellular consequences following exposure to CDNB.

Experimental Workflow for GST Activity Assay

Caption: Workflow for determining GST activity using a CDNB-based assay.

Conclusion

The biological significance of this compound reactivity is profound and multifaceted. Its role as a universal substrate for glutathione S-transferases has made it an invaluable tool for studying cellular detoxification pathways. Concurrently, its ability to deplete cellular glutathione and inhibit thioredoxin reductase underscores its potency as an inducer of oxidative stress and apoptosis. These properties make CDNB a valuable compound for investigating cellular responses to electrophilic insults and for modeling conditions of oxidative damage. Furthermore, its well-established activity as a skin sensitizer provides a robust model for studying the mechanisms of allergic contact dermatitis. For researchers and professionals in drug development and toxicology, a thorough understanding of CDNB's reactivity and its downstream consequences is essential for interpreting experimental data and for the development of novel therapeutic strategies targeting cellular redox systems and detoxification pathways.

References

- 1. This compound | C6H3ClN2O4 | CID 6 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. CDNB: Significance and symbolism [wisdomlib.org]

- 5. 3hbiomedical.com [3hbiomedical.com]

- 6. Relationship between this compound-induced cytoskeletal perturbations and cellular glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of this compound on K+ transport in normal and sickle human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of this compound exposure on antigen receptor (CD3)-stimulated transmembrane signal transduction in purified subsets of human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Selective Disruption of Mitochondrial Thiol Redox State in Cells and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Is an Irreversible Inhibitor of Human Thioredoxin Reductase | Semantic Scholar [semanticscholar.org]

- 12. Effect of this compound on K+ transport in normal and sickle human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dichloronitrobenzene: a reappraisal of its skin sensitization potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms of Cytotoxicity by Cdnb, a Potent Sensitizer - Mun-Fai Leung [grantome.com]

- 15. researchgate.net [researchgate.net]

- 16. Isolation and Characterization of Glutathione S-Transferase Isozymes from Sorghum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Spectrophotometric Screening for Potential Inhibitors of Cytosolic Glutathione S-Transferases [jove.com]

- 18. Characterization of glutathione S-transferase enzymes in Dictyostelium discoideum suggests a functional role for the GSTA2 isozyme in cell proliferation and development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of human glutathione transferases by multidrug resistance chemomodulators in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

1-Chloro-2,4-dinitrobenzene (CDNB): A Comprehensive Technical Guide for its Application as a Model Substrate for Glutathione S-Transferases (GSTs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-chloro-2,4-dinitrobenzene (CDNB) as a versatile and widely utilized model substrate for the characterization of Glutathione (B108866) S-Transferase (GST) activity. This document outlines the core principles of the GST-CDNB reaction, presents collated quantitative data for key human GST isoforms, details experimental protocols for activity assessment, and illustrates the intricate involvement of GSTs in cellular signaling pathways.

Introduction: The Significance of GSTs and the Utility of CDNB

Glutathione S-Transferases (GSTs) are a superfamily of multifunctional enzymes that play a critical role in cellular detoxification by catalyzing the conjugation of reduced glutathione (GSH) to a wide array of endogenous and exogenous electrophilic compounds.[1][2] This conjugation reaction renders xenobiotics, including many pharmaceuticals, more water-soluble, thereby facilitating their excretion from the body.[1] Given their central role in drug metabolism and detoxification, GSTs are a focal point in drug development and toxicology studies. Overexpression of certain GST isoforms is a significant factor in the development of multidrug resistance in cancer.[1]

This compound (CDNB) serves as a universal substrate for most GST isozymes, making it an invaluable tool for a general and rapid assessment of GST activity.[2][3] The enzymatic conjugation of GSH to CDNB results in the formation of S-(2,4-dinitrophenyl)glutathione, a product that can be conveniently monitored spectrophotometrically by the increase in absorbance at 340 nm.[4][5] This straightforward and reliable assay has become a cornerstone in GST research.

The GST-Catalyzed Reaction with CDNB

The fundamental reaction catalyzed by GSTs using CDNB as a substrate is a nucleophilic aromatic substitution. The enzyme facilitates the nucleophilic attack of the sulfur atom of the thiol group in glutathione (GSH) on the electron-deficient aromatic ring of CDNB, leading to the displacement of the chlorine atom.

The product, S-(2,4-dinitrophenyl)glutathione, exhibits strong absorbance at 340 nm, a property not shared by the reactants, thus allowing for continuous kinetic monitoring of the reaction.[4] The rate of increase in absorbance at this wavelength is directly proportional to the GST activity in the sample.[5]

Quantitative Data: Kinetic Parameters of Human GST Isoforms with CDNB

The efficiency of the GST-catalyzed conjugation of CDNB varies among different GST isoforms. Understanding the kinetic parameters, such as the Michaelis constant (Km) and the maximal velocity (Vmax) or catalytic rate constant (kcat), is crucial for comparative studies and for the development of isoform-specific inhibitors. The following tables summarize the kinetic parameters for key human GST isoforms with CDNB and GSH.

Table 1: Kinetic Parameters for Human GSTA1-1 with CDNB and GSH

| Parameter | Value | Conditions | Reference |

| Km (GSH) | 0.28 ± 0.02 mM | pH 6.5 | [6] |

| Km (CDNB) | 0.27 ± 0.01 mM | pH 6.5 | [6] |

| kcat (CDNB) | 625 ± 9 min-1 | pH 6.5 | [6] |

| kcat/Km (CDNB) | 2319 ± 119 mM-1min-1 | pH 6.5 | [6] |

| Specific Activity | 42.5 µmol/min/mg | pH 7.5 | [7] |

Table 2: Kinetic Parameters for Human GSTM1-1 with CDNB and GSH

| Parameter | Value | Conditions | Reference |

| Km (GSH) | ~100 µM | pH 6.5, 25°C | [4] |

| Km (CDNB) | ~100 µM | pH 6.5, 25°C | [4] |

| Vmax | 40 - 60 µmol/min/mg | pH 6.5, 25°C | [4] |

| Specific Activity | 180 µmol/min/mg | pH 6.5 | [7] |

Table 3: Kinetic Parameters for Human GSTP1-1 with CDNB and GSH

| Parameter | Value | Conditions | Reference |

| Km (GSH) | Data varies significantly across studies | - | - |

| Km (CDNB) | 8.4 mM | pH 7.4 | [8] |

| Specific Activity | 91 µmol/min/mg | 25°C | [9] |

| Specific Activity | 106 µmol/min/mg | - | [10] |

Note: Kinetic parameters can vary depending on the specific experimental conditions, including pH, temperature, and buffer composition. The data presented here is a compilation from various sources and should be used as a reference.

Experimental Protocols

This section provides detailed methodologies for performing GST activity assays using CDNB in both standard and high-throughput formats.

Standard GST Activity Assay (96-Well Plate Format)

This protocol is adapted for a 96-well plate format for the convenient analysis of multiple samples.

Materials:

-

UV-transparent 96-well plate

-

Microplate reader capable of measuring absorbance at 340 nm

-

0.1 M Potassium phosphate (B84403) buffer, pH 6.5

-

100 mM Reduced Glutathione (GSH) stock solution (prepare fresh in buffer)

-

100 mM this compound (CDNB) stock solution (in 95% ethanol)

-

Enzyme sample (cell lysate, tissue homogenate, or purified GST)

-

Sample buffer (e.g., the same buffer used for sample preparation)

Procedure:

-

Reaction Mixture Preparation: Prepare a master mix for the desired number of reactions. For each well, the final concentrations should typically be 1 mM GSH and 1 mM CDNB in a final volume of 200 µL.

-

For one well:

-

196 µL of 0.1 M Potassium phosphate buffer, pH 6.5

-

2 µL of 100 mM GSH stock solution

-

2 µL of 100 mM CDNB stock solution

-

-

-

Sample and Control Setup:

-

Blank/Negative Control: To a well, add 10-50 µL of sample buffer and bring the final volume to 180 µL with the reaction buffer. This will be used to measure the non-enzymatic reaction between GSH and CDNB.

-

Sample Wells: To separate wells, add 10-50 µL of your enzyme sample and adjust the volume to 180 µL with the reaction buffer.

-

Positive Control (Optional): Use a known amount of purified GST as a positive control.

-

-

Initiate the Reaction: Add 20 µL of the CDNB/GSH reaction mixture to all wells to start the enzymatic reaction.

-

Data Acquisition: Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 340 nm. Record the absorbance every 30-60 seconds for a period of 5-10 minutes. Ensure the readings are taken during the linear phase of the reaction.

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve for each sample and the blank.

-

Subtract the rate of the blank from the rate of each sample to obtain the enzyme-catalyzed rate.

-

Calculate the GST activity using the Beer-Lambert law:

-

Activity (µmol/min/mL) = (ΔA340/min) / (ε * l) * 1000

-

ε (molar extinction coefficient of S-(2,4-dinitrophenyl)glutathione) = 9.6 mM-1cm-1

-

l (path length in cm). For a 96-well plate, this needs to be determined or a standard volume must be used consistently.

-

-

-

To calculate the specific activity, divide the GST activity by the protein concentration of the sample (in mg/mL).

High-Throughput Screening (HTS) Assay for GST Inhibitors

This protocol is adapted for a 96- or 384-well plate format for screening compound libraries for potential GST inhibitors.

Materials:

-

Automated liquid handler

-

Microplate reader with kinetic capabilities

-

Recombinant human GST isozyme (e.g., GSTA1-1, GSTM1-1, GSTP1-1)

-

Compound library dissolved in DMSO

-

Known GST inhibitor (e.g., Ethacrynic Acid) for positive control

-

GSH and CDNB stock solutions

Procedure:

-

Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each compound from the library into the wells of the microplate.

-

Negative Control: Wells with DMSO only (0% inhibition).

-

Positive Control: Wells with a known GST inhibitor (100% inhibition).

-

-

Enzyme and GSH Addition: Add the GST enzyme solution and GSH solution to all wells. The final concentration of GSH is typically 1-2 mM.

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for the interaction between the compounds and the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the CDNB solution to all wells. The final concentration of CDNB is typically 1 mM.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm at regular intervals (e.g., every 30-60 seconds) for 5-10 minutes.

Data Analysis:

-

Calculate the reaction rate for each well.

-

Determine the percentage of inhibition for each compound relative to the DMSO control.

-

Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

-

Confirmed hits can then be further characterized to determine their IC50 values and mechanism of inhibition.

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the GST-CDNB reaction, a typical experimental workflow, and the involvement of GSTs in key signaling pathways.

GSTs in Cellular Signaling

Beyond their role in detoxification, GSTs are increasingly recognized as modulators of key cellular signaling pathways, influencing processes like cell proliferation, apoptosis, and stress response. The CDNB assay can be a valuable tool to assess changes in GST activity in response to stimuli that affect these pathways.

GSTs and the Mitogen-Activated Protein Kinase (MAPK) Pathway:

Certain GST isoforms, particularly GSTP1, can directly interact with and regulate components of the MAPK pathway, such as c-Jun N-terminal kinase (JNK).[1][11] Under normal conditions, GSTP1 can bind to JNK and inhibit its activity.[11] Upon cellular stress, this complex can dissociate, leading to the activation of JNK and downstream signaling cascades that can promote either cell survival or apoptosis.[11][12]

GSTs and the Nrf2-Keap1 Signaling Pathway:

The transcription of many GST genes is regulated by the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive through its interaction with Keap1, which targets it for degradation. In response to oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes, including many GSTs.

Conclusion

This compound remains an indispensable tool in the study of Glutathione S-Transferases. Its broad reactivity across most GST isoforms, coupled with a simple and robust spectrophotometric assay, allows for the efficient determination of GST activity in a variety of contexts. This technical guide provides researchers, scientists, and drug development professionals with the essential information and protocols to effectively utilize CDNB as a model substrate for investigating the critical roles of GSTs in detoxification, drug metabolism, and cellular signaling. The provided quantitative data and pathway diagrams serve as a valuable resource for designing and interpreting experiments in this important field of study.

References

- 1. This compound-mediated irreversible inactivation of acidic glutathione S-transferases. Inactivation mechanism--a saturation-type or simple second-order kinetic process? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dot | Graphviz [graphviz.org]

- 3. Structure-activity relationships for chemical and glutathione S-transferase-catalysed glutathione conjugation reactions of a series of 2-substituted 1-chloro-4-nitrobenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrochemical evaluation of glutathione S-transferase kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Role of human glutathione transferases in biotransformation of the nitric oxide prodrug JS-K - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ligandability Assessment of Human Glutathione Transferase M1-1 Using Pesticides as Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of glutathione S-transferase P1-1 (GSTP1-1) in the cellular detoxification of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human GST P1-1 Redesigned for Enhanced Catalytic Activity with the Anticancer Prodrug Telcyta and Improved Thermostability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Implications of glutathione-S transferase P1 in MAPK signaling as a CRAF chaperone: In memory of Dr. Irving Listowsky - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphorylation of Glutathione S-Transferase P1 (GSTP1) by Epidermal Growth Factor Receptor (EGFR) Promotes Formation of the GSTP1-c-Jun N-terminal kinase (JNK) Complex and Suppresses JNK Downstream Signaling and Apoptosis in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of 1-Chloro-2,4-dinitrobenzene (CDNB) in Scientific Research: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the pivotal role of 1-Chloro-2,4-dinitrobenzene (CDNB) in advancing biochemical and immunological research. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth look at the history, experimental applications, and mechanistic insights gained from the use of this versatile chemical compound.

This compound, a seemingly simple aromatic compound, has carved a significant niche in the annals of scientific discovery. Since its initial synthesis, CDNB has become an indispensable tool for elucidating fundamental cellular processes, ranging from enzymatic detoxification to the complex mechanisms of the immune system. This guide explores the multifaceted history of CDNB in research, presenting key experimental protocols, quantitative data, and the signaling pathways it has helped to unravel.

A Historical Overview: From Synthesis to a Key Biochemical Reagent

First synthesized in the early 20th century, this compound (also known as 2,4-Dinitrochlorobenzene or DNCB) initially garnered interest for its reactive nature, a consequence of the electron-withdrawing nitro groups that make the chlorine atom susceptible to nucleophilic substitution. This reactivity became the cornerstone of its utility in biochemical assays. One of its most prominent and enduring applications is as a substrate for Glutathione (B108866) S-transferases (GSTs), a superfamily of enzymes crucial for detoxification of a wide array of xenobiotic and endogenous compounds. The conjugation of CDNB with the endogenous antioxidant glutathione (GSH), catalyzed by GSTs, results in the formation of a thioether conjugate, a reaction that can be conveniently monitored spectrophotometrically. This has made the "CDNB assay" a standard method for measuring GST activity in countless studies.

Beyond its role in enzymology, CDNB has been instrumental in the field of immunology as a potent contact sensitizer. Its ability to induce a delayed-type hypersensitivity reaction upon topical application has made it a valuable tool for studying the mechanisms of allergic contact dermatitis and for assessing cell-mediated immune responses.

Key Experimental Applications and Methodologies

The scientific utility of CDNB is best illustrated through the detailed experimental protocols that have been developed and refined over decades.

Glutathione S-Transferase (GST) Activity Assay

The GST-catalyzed conjugation of CDNB with GSH is a cornerstone of xenobiotic metabolism research. The reaction's product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm, allowing for a continuous and straightforward spectrophotometric assay.

Experimental Protocol:

A typical assay mixture for measuring GST activity includes: